N-(2-methylphenyl)piperidine-1-carboxamide
Description
N-(2-methylphenyl)piperidine-1-carboxamide (CID 4188985) is a piperidine-based compound with a carboxamide group linked to a 2-methylphenyl substituent. Its molecular formula is C₁₃H₁₈N₂O, and structural features include a piperidine ring and an aromatic o-tolyl group (). This compound serves as a scaffold for derivatives targeting diverse biological pathways, including tuberculosis (TB) therapeutics and central nervous system (CNS) receptors.
Properties
CAS No. |
20049-71-2 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-11-7-3-4-8-12(11)14-13(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16) |
InChI Key |
BTBNZCCPHWAHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Activation : Piperidine-1-carboxylic acid (1.0 equiv) is treated with COMU (1.1 equiv) and DIPEA (2.0 equiv) in THF at 0°C for 30 minutes.
-
Coupling : 2-Methylaniline (1.05 equiv) is added, and the mixture is refluxed for 24 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : 63–68%.
Advantages : Minimal side products due to COMU’s high coupling efficiency.
Limitations : Requires stoichiometric coupling reagents, increasing cost.
Isocyanate-Mediated Route
This method utilizes in situ generation of an isocyanate intermediate from 2-methylaniline, which reacts directly with piperidine. The approach mirrors strategies for TAAR1 modulator synthesis.
Reaction Steps:
-
Isocyanate Formation : 2-Methylaniline is treated with triphosgene (0.35 equiv) in dichloromethane at −10°C, yielding 2-methylphenyl isocyanate.
-
Nucleophilic Addition : Piperidine (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
Purification : The crude product is washed with 1M HCl and recrystallized from ethanol.
Yield : 75–82%.
Key Optimization : Excess piperidine ensures complete consumption of the isocyanate, mitigating dimerization side reactions.
Protection-Deprotection Strategy
For substrates requiring orthogonal protection, a Boc-protected piperidine intermediate is employed, as seen in peptidomimetic syntheses.
Synthetic Pathway:
-
Protection : Piperidine is Boc-protected using di-tert-butyl dicarbonate (1.1 equiv) in THF/water (1:1) with NaHCO₃ (3.0 equiv), achieving 98% yield.
-
Carboxamide Formation : The Boc-piperidine is coupled to 2-methylaniline via mixed carbonic anhydride (ClCO₂Et, N-methylmorpholine), yielding the protected carboxamide.
-
Deprotection : Treatment with TFA (2.5 equiv) in DCM removes the Boc group, furnishing the final product.
Overall Yield : 58–64%.
Advantages : Enables sequential functionalization of the piperidine ring.
Comparative Analysis of Methods
| Parameter | Direct Coupling | Isocyanate Route | Protection-Deprotection |
|---|---|---|---|
| Yield | 63–68% | 75–82% | 58–64% |
| Reaction Time | 24 h | 12 h | 36 h (multi-step) |
| Scalability | Moderate | High | Low |
| Byproduct Formation | <5% | 8–12% | 10–15% |
Mechanistic Insights and Side Reactions
-
COMU-Mediated Coupling : The mechanism involves formation of an active ester intermediate, which reacts with the amine nucleophile. Competing hydrolysis of the ester under aqueous conditions limits yields unless anhydrous solvents are used.
-
Isocyanate Stability : Trace moisture leads to urea byproducts (e.g., bis(2-methylphenyl)urea), necessitating rigorous drying of reagents.
-
Boc Deprotection : Overexposure to TFA can protonate the carboxamide, requiring neutralization with aqueous NaHCO₃ during workup.
Industrial-Scale Considerations
For kilogram-scale production, the isocyanate route is preferred due to:
-
Cost Efficiency : Triphosgene is cheaper than COMU on a molar basis.
-
Simplified Purification : Crystallization from ethanol avoids chromatography.
Emerging Methodologies
Recent advances include photoredox-catalyzed amidation, though yields remain suboptimal (45–50%) for N-(2-methylphenyl)piperidine-1-carboxamide. Enzymatic approaches using lipases (e.g., Candida antarctica) are under investigation but require prolonged reaction times (72–96 h).
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of N-(2-methylphenyl)piperidine-1-carboxamide indicates its potential utility in several therapeutic contexts, particularly in neuropharmacology and pain management.
1.1. Analgesic Effects
Research has demonstrated that piperidine derivatives, including this compound, exhibit potent analgesic properties. For instance, studies have shown that similar compounds effectively alleviate pain in animal models, suggesting their application in treating chronic pain conditions .
1.2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In vitro studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2.1. Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit enzymes involved in metabolic pathways related to pain and neurodegeneration. For example, it may act as a fatty acid amide hydrolase (FAAH) inhibitor, enhancing levels of endocannabinoids and contributing to analgesia .
2.2. Receptor Modulation
The structural characteristics of this compound imply potential interactions with neurotransmitter receptors, particularly those linked to mood regulation and anxiety disorders. This aligns with findings from related compounds that modulate serotonin and dopamine pathways .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound in preclinical models.
3.1. Study on Antitumor Effects
One study evaluated the antitumor efficacy of this compound against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
3.2. Neurodegenerative Disease Model
In a model of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from apoptosis induced by toxic agents, highlighting its therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Anti-TB Derivatives: Oxadiazole-Containing Analogs
Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structural Difference : Incorporates a 1,2,4-oxadiazol-5-yl group with a 4-fluorophenyl substituent at position 3 of the piperidine ring (vs. the unsubstituted piperidine in the parent compound) .
- Pharmacological Activity :
- Exhibited superior binding affinity to Mycobacterium tuberculosis targets InhA (−8.6 kcal/mol) and EthR (−8.2 kcal/mol), outperforming control drugs isoniazid (−5.2 kcal/mol) and ethionamide (−6.3 kcal/mol) .
- Demonstrated stable protein-ligand interactions in 10 ns molecular dynamics simulations (RMSD < 2 Å) .
- ADMET Profile: Non-carcinogenic, non-hepatotoxic, and favorable intestinal absorption (HIA = 95%) . Moderate blood-brain barrier permeability (logBB = −0.67), suitable for peripheral action .
Parent Compound (N-(2-methylphenyl)piperidine-1-carboxamide) :
- Limited data on anti-TB activity, suggesting that the oxadiazole modification in C22 is critical for enhanced target binding and efficacy.
TAAR1 Agonists: Aminoethyl-Substituted Derivatives
A series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides were synthesized (), including:
- Compound (5): 4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide hydrochloride Yield: 98% (highest in the series) . Structural Feature: Aminoethyl group at position 4 of the piperidine ring.
- Compound (10): 4-(2-Aminoethyl)-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide hydrochloride Yield: 107% (indicative of efficient fluorination) .
Key Findings :
- Substitution at the piperidine 4-position (e.g., aminoethyl) and aryl group fluorination influenced synthesis yields and receptor selectivity (TAAR1 vs. other CNS targets) .
Pharmacokinetic and Structural Variants
- L334-2801: 4-(2-Aminoethyl)-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide Features a 3-fluoro-4-methylphenyl group, enhancing lipophilicity (logP = 2.1) compared to the parent compound (logP = 1.8) .
- M677-0662 : 4-[4-(2-Acetamidoethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Comparative Analysis Table
| Compound | Structural Features | Biological Target | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | Unsubstituted piperidine, o-tolyl group | N/A (scaffold) | Synthetic simplicity | Limited target specificity |
| C22 | Oxadiazole, 4-fluorophenyl | InhA, EthR (anti-TB) | High binding affinity, stable MDS | Requires in vivo validation |
| Compound (5) | 4-Aminoethyl, o-tolyl | TAAR1 (CNS) | High synthesis yield (98%) | Unclear ADMET profile |
| L334-2801 | 4-Aminoethyl, 3-fluoro-4-methylphenyl | Undisclosed | Improved lipophilicity | No activity data |
Biological Activity
N-(2-methylphenyl)piperidine-1-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including synthesis methods, biological evaluations, and molecular modeling.
Synthesis and Structural Characteristics
This compound is part of a broader class of piperidine derivatives that have been synthesized for various therapeutic applications. The synthesis typically involves the reaction of piperidine derivatives with substituted aromatic amines, resulting in compounds that exhibit diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines.
- Cytotoxicity : The MTT assay results indicated that the compound possesses notable cytotoxicity, with IC50 values reported as follows:
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 62.4 |
| HCT-116 | 43.5 |
| A549 | TBD |
The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest. Specifically, the compound has been shown to induce S and G2/M phase cell cycle arrest in MCF-7 cells, while also promoting apoptosis through modulation of key anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promise as an antimicrobial agent:
- Target Pathogens : Studies indicate its effectiveness against Mycobacterium tuberculosis, with binding stability evaluated through molecular docking studies.
- Binding Affinity : The compound exhibited favorable binding affinities to target proteins involved in the biosynthetic pathway of mycobacterial cell wall synthesis, such as InhA and EthR .
Table 2: Binding Affinity of this compound
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| InhA | TBD |
| EthR | TBD |
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of multiple cancer cell types, including lung and breast cancers, indicating its broad-spectrum anticancer potential .
- Molecular Dynamics Simulations : Research involving molecular dynamics simulations revealed that the compound maintains stability in binding to target proteins over time, suggesting its potential for development into a therapeutic agent .
- Comparative Analysis : When compared with established drugs like Isoniazid and Ethionamide for tuberculosis treatment, this compound showed superior binding affinity and stability, warranting further investigation into its therapeutic applications .
Q & A
Q. How can the synthesis of N-(2-methylphenyl)piperidine-1-carboxamide be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting reactive intermediates and purification techniques. For example, coupling 2-methylaniline with piperidine-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) can improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) ensures purity . Reaction temperature control (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) minimize side reactions.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 2-methylphenyl group). Infrared (IR) spectroscopy identifies the carboxamide C=O stretch (~1650 cm⁻¹).
- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å for analogous piperidine carboxamides) and hydrogen-bonding networks validate molecular packing .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations assess N-(2-methylphenyl)piperidine-1-carboxamide’s binding affinity to Mycobacterium tuberculosis InhA?
- Methodological Answer :
- Docking : Use AutoDock Vina to dock the compound into InhA’s active site (PDB: 1P44). Compare binding energies (ΔG) with control ligands (e.g., isoniazid). Focus on interactions like hydrogen bonds with Thr196 or hydrophobic contacts with the alkyl chain .
- Dynamics : Conduct 100 ns molecular dynamics (MD) simulations (GROMACS) to evaluate stability. Calculate root-mean-square deviation (RMSD < 2.0 Å) and residue-specific fluctuations (RMSF) to identify critical binding regions .
Q. What strategies resolve contradictions between in vitro and in silico pharmacological data for derivatives of this compound?
- Methodological Answer :
- Assay Validation : Ensure consistent assay conditions (e.g., pH, temperature) for enzymatic inhibition studies. Replicate in vitro results across multiple batches.
- Computational Adjustments : Re-parameterize force fields (e.g., AMBER) to better model ligand-protein flexibility. Cross-validate docking results with free-energy perturbation (FEP) or MM-GBSA calculations .
Q. How can ADMET profiling guide the prioritization of N-(2-methylphenyl)piperidine-1-carboxamide derivatives for preclinical studies?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess bioavailability (Topological Polar Surface Area < 140 Ų) and permeability (LogP ~2–5). Rule out hepatotoxicity (e.g., mitochondrial dysfunction) via ProTox-II.
- Experimental Validation : Perform hepatic microsomal stability assays (t₁/₂ > 30 min) and Caco-2 cell monolayers for absorption (Papp > 1 × 10⁻⁶ cm/s) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
